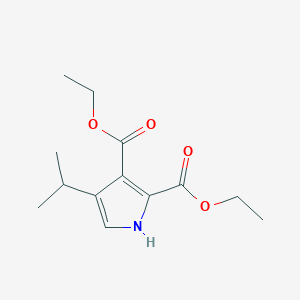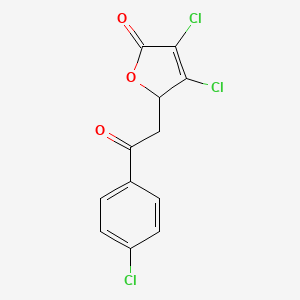
Cysteinyl glycyl cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cysteinyl glycyl cysteine is a tripeptide composed of cysteine, glycine, and another cysteine molecule. This compound is notable for its role in various biological processes, particularly in the context of redox reactions and antioxidant activities. It is a derivative of the amino acids cysteine and glycine, which are fundamental building blocks of proteins.
准备方法
Synthetic Routes and Reaction Conditions
Cysteinyl glycyl cysteine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The cysteine residues are typically protected with groups such as tert-butyl (tBu) to prevent unwanted side reactions. The synthesis proceeds through cycles of deprotection and coupling reactions until the desired tripeptide is formed. The final product is then cleaved from the resin and purified .
Industrial Production Methods
In an industrial setting, the production of this compound may involve fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired peptide, which can then be extracted and purified from the culture medium. This method is advantageous for large-scale production due to its cost-effectiveness and scalability .
化学反应分析
Types of Reactions
Cysteinyl glycyl cysteine undergoes various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds, leading to the formation of cystine.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, where they react with electrophiles to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or atmospheric oxygen can oxidize thiol groups.
Reduction: DTT or β-mercaptoethanol are commonly used reducing agents.
Substitution: Alkyl halides or other electrophiles can react with thiol groups under mild conditions.
Major Products Formed
Oxidation: Formation of disulfide bonds (cystine).
Reduction: Regeneration of free thiol groups.
Substitution: Formation of thioether derivatives.
科学研究应用
Cysteinyl glycyl cysteine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study redox reactions and peptide chemistry.
Biology: Investigated for its role in cellular redox homeostasis and as a precursor to glutathione, a major cellular antioxidant.
Medicine: Explored for its potential therapeutic effects in conditions involving oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
Industry: Utilized in the development of antioxidant formulations for pharmaceuticals and cosmetics
作用机制
Cysteinyl glycyl cysteine exerts its effects primarily through its thiol groups, which can undergo redox reactions. These thiol groups can scavenge reactive oxygen species (ROS) and other free radicals, thereby protecting cells from oxidative damage. The compound can also participate in the synthesis of glutathione, a critical antioxidant in cellular defense mechanisms. The molecular targets include various enzymes and proteins involved in redox signaling pathways .
相似化合物的比较
Similar Compounds
Cysteine: A thiol-containing amino acid that can form disulfide bonds and participate in redox reactions.
Glutathione: A tripeptide composed of glutamate, cysteine, and glycine, known for its antioxidant properties.
Cystine: An oxidized dimer of cysteine formed through disulfide bonds.
Uniqueness
Cysteinyl glycyl cysteine is unique due to its specific sequence and the presence of two cysteine residues, which provide multiple thiol groups for redox reactions. This makes it particularly effective in scavenging ROS and participating in antioxidant defense mechanisms .
属性
CAS 编号 |
246231-57-2 |
|---|---|
分子式 |
C8H15N3O4S2 |
分子量 |
281.4 g/mol |
IUPAC 名称 |
(2R)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C8H15N3O4S2/c9-4(2-16)7(13)10-1-6(12)11-5(3-17)8(14)15/h4-5,16-17H,1-3,9H2,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 |
InChI 键 |
URDUGPGPLNXXES-WHFBIAKZSA-N |
手性 SMILES |
C([C@@H](C(=O)NCC(=O)N[C@@H](CS)C(=O)O)N)S |
规范 SMILES |
C(C(C(=O)NCC(=O)NC(CS)C(=O)O)N)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)
![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid](/img/structure/B14258370.png)




![1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane](/img/structure/B14258411.png)





